(R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol
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Overview
Description
®-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a 2-chloro-6-fluorobenzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Chlorobenzyl)pyrrolidin-3-ol
- ®-1-(2-Fluorobenzyl)pyrrolidin-3-ol
- ®-1-(2-Bromobenzyl)pyrrolidin-3-ol
Uniqueness
®-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3R)-1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSYMSMQHJJVSO-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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